molecular formula C21H23BrN2O3 B2367879 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide CAS No. 1448070-78-7

3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide

Cat. No.: B2367879
CAS No.: 1448070-78-7
M. Wt: 431.33
InChI Key: JJHUGEGSNDUYJP-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a bromophenyl group, a morpholino group, and a propanamide backbone, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide typically involves multi-step organic reactions. One possible route includes:

    Bromination: Starting with a phenyl compound, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.

    Amidation: The brominated phenyl compound is then reacted with a suitable amine, such as 4-(2-morpholino-2-oxoethyl)amine, under conditions that promote amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the amide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology

    Biological Probes: Used as a probe to study biological processes involving amide bonds or brominated aromatic compounds.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Polymer Chemistry: Used in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl and morpholino groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide: Similar structure with a chlorine atom instead of bromine.

    3-(2-fluorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide may confer unique reactivity and binding properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O3/c22-19-4-2-1-3-17(19)7-10-20(25)23-18-8-5-16(6-9-18)15-21(26)24-11-13-27-14-12-24/h1-6,8-9H,7,10-15H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHUGEGSNDUYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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